molecular formula C19H20N4O2S B2639785 ethyl 4-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate CAS No. 457953-31-0

ethyl 4-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate

Cat. No.: B2639785
CAS No.: 457953-31-0
M. Wt: 368.46
InChI Key: AUSBOLUUAYBBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is a 1,2,4-triazole derivative featuring a sulfur-linked butanoate ester group. Its core structure includes a triazole ring substituted with phenyl and pyridin-3-yl groups at positions 4 and 5, respectively, and a sulfanyl bridge connected to a four-carbon ester chain.

Properties

IUPAC Name

ethyl 4-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-2-25-17(24)11-7-13-26-19-22-21-18(15-8-6-12-20-14-15)23(19)16-9-4-3-5-10-16/h3-6,8-10,12,14H,2,7,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSBOLUUAYBBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=NN=C(N1C2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Ethyl 4-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate has shown efficacy against various bacterial strains and fungi. A study highlighted its potential as an antibacterial agent against resistant strains of bacteria, suggesting that the compound could be developed into a therapeutic agent for treating infections caused by multidrug-resistant organisms .

Antioxidant Properties

Triazole derivatives are also recognized for their antioxidant capabilities. The compound has been evaluated for its ability to scavenge free radicals and inhibit oxidative stress, which is linked to numerous chronic diseases. Comparative studies have shown that this compound exhibits stronger antioxidant activity compared to traditional antioxidants like ascorbic acid .

Anticancer Activity

The anticancer potential of triazole derivatives is a significant area of interest. This compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. Preliminary results suggest that it may induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Coordination Chemistry

The unique sulfur-containing structure of this compound allows it to function as a ligand in coordination chemistry. It can form stable complexes with metal ions, which are useful in catalysis and material synthesis. Studies have demonstrated that these metal complexes exhibit enhanced catalytic activity in organic transformations .

Agricultural Applications

The herbicidal properties of triazole compounds have been explored extensively. This compound has shown promise as a potential herbicide due to its selective toxicity towards certain plant species while being non-toxic to others. This selectivity can be beneficial in developing environmentally friendly agricultural practices .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .

Case Study 2: Antioxidant Activity Evaluation

In an experimental setup assessing antioxidant activity using the DPPH radical scavenging assay, this compound demonstrated superior performance compared to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in:

  • Sulfanyl-linked substituents : Alkyl chains, aromatic rings, or heterocycles.
  • Pyridine ring substitution : Position (2-, 3-, or 4-pyridinyl) and additional functional groups.
  • Triazole ring substitution : Variations in the phenyl group or other substituents at position 3.
Table 1: Key Structural Analogs and Their Properties
Compound Name/ID Substituents (R) Yield (%) Melting Point (°C) Molecular Weight Key Features/Applications Source ID
Ethyl 4-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate (Target) Butanoate ester N/A N/A ~395.4* Ester chain for lipophilicity [15, 18]
BA98918 (489413-24-3) Ethylsulfanyl-triazole dimer N/A N/A 534.66 Dual triazole cores, extended chain [15]
5m (4-(5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) Butylthio 86 147–149 ~324.4 High yield, moderate lipophilicity [2]
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide) Ethyl, pyridin-2-yl, hydrazide N/A N/A ~408.4 Hydrazone moiety for bioactivity [7]
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide) Isopropylphenyl, acetamide N/A N/A ~423.5 Orco agonist (olfaction modulation) [5]
php2yNS (Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate) Acetate, pyridin-2-yl N/A N/A ~341.4 Shorter ester chain, crystallography studies [10]

*Estimated based on molecular formula.

Key Differences and Implications

BA98918 (with a dimeric triazole structure) has a higher molecular weight (534.66 vs. ~395.4), which may reduce solubility but improve binding avidity in multi-target applications .

Pyridine Position :

  • The pyridin-3-yl group in the target compound vs. pyridin-2-yl in ZE-4b alters electronic distribution and hydrogen-bonding capacity, influencing interactions with biological targets.

The ester group in the target compound may serve as a prodrug moiety, enhancing metabolic stability compared to thiol or amine derivatives .

Synthetic Accessibility: Compounds with simple alkylthio groups (e.g., 5m ) achieve higher yields (>85%) compared to more complex derivatives. The target compound’s synthesis likely follows similar alkylation protocols using ethyl 4-bromobutanoate and triazole-thiol intermediates .

Biological Activity

Ethyl 4-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate (CAS No. 332909-79-2) is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S with a molecular weight of approximately 340.406 g/mol. The compound features a triazole ring that is substituted with a pyridine and a phenyl group, which contributes to its biological activity.

Biological Activity Overview

  • Antimicrobial Activity :
    • Triazole derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of various bacterial and fungal strains. For example, research has shown that certain triazole derivatives possess antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .
  • Anticancer Potential :
    • Some studies suggest that triazole compounds can induce apoptosis in cancer cells. This compound may exhibit similar properties due to its structural features that allow for interaction with cellular targets involved in cancer progression .
  • Herbicidal Activity :
    • The herbicidal potential of triazole derivatives has been documented, indicating that they can inhibit the growth of certain weeds. This property is particularly valuable in agricultural applications where selective herbicides are needed .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cells
HerbicidalInhibition of weed growth

Detailed Research Findings

  • Antimicrobial Studies :
    • A study conducted on various triazole derivatives demonstrated that compounds with similar structures to this compound showed effective inhibition against multiple strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined to assess efficacy .
  • Mechanism of Action :
    • The mechanism by which triazoles exert their antimicrobial effects often involves interference with cell membrane integrity or inhibition of essential metabolic pathways in microorganisms . This suggests that this compound may operate through similar pathways.
  • Potential in Cancer Therapy :
    • Research into the anticancer properties of triazoles indicates that they can modulate signaling pathways related to cell survival and proliferation. This compound may influence these pathways due to its unique chemical structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.